N,N-diethyl-N'-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine
Overview
Description
N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine: is a complex organic compound that features a benzothiadiazole core substituted with a nitro group and an ethanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine typically involves multi-step organic reactions. One common method includes:
Substitution: The substitution of the nitro group with an ethanediamine moiety.
Alkylation: The alkylation of the amine groups with diethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ethanediamine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from substitution reactions involving the ethanediamine moiety.
Scientific Research Applications
N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethanediamine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N’-(4-amino-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine
- N,N-diethyl-N’-(4-chloro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine
Uniqueness
N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. This sets it apart from similar compounds with different substituents on the benzothiadiazole ring.
Properties
IUPAC Name |
N',N'-diethyl-N-(4-nitro-2,1,3-benzothiadiazol-5-yl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-3-16(4-2)8-7-13-10-6-5-9-11(15-20-14-9)12(10)17(18)19/h5-6,13H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGHJVTYQZAALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C2=NSN=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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